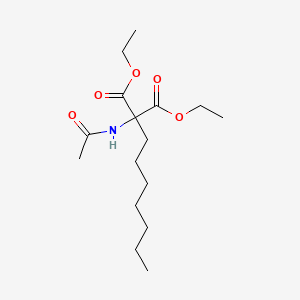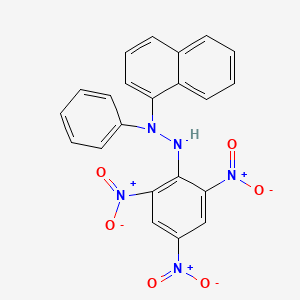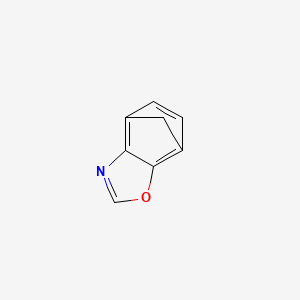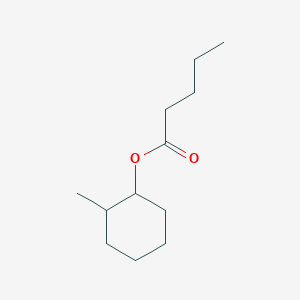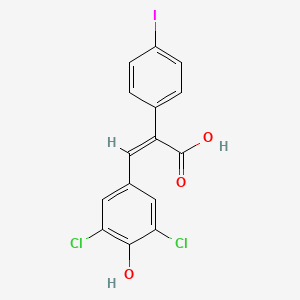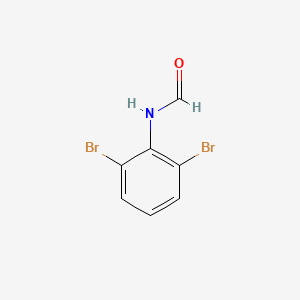
n-(2,6-Dibromophenyl)formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-Dibromophenyl)formamide is an organic compound with the molecular formula C7H5Br2NO It is characterized by the presence of two bromine atoms attached to the phenyl ring at the 2 and 6 positions, and a formamide group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-(2,6-Dibromophenyl)formamide can be synthesized through the reaction of 2,6-dibromoaniline with formic acid or formic acid derivatives. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the formamide bond. The reaction can be catalyzed by acids or bases to improve yield and reaction rate .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as sulfonated rice husk ash (RHA-SO3H) has been reported to promote the formation of formamides efficiently .
Análisis De Reacciones Químicas
Types of Reactions
N-(2,6-Dibromophenyl)formamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The formamide group can be oxidized to form corresponding carboxylic acids or reduced to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used to facilitate the substitution of bromine atoms.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted phenylformamides can be obtained.
Oxidation Products: Carboxylic acids and their derivatives.
Reduction Products: Amines and their derivatives.
Aplicaciones Científicas De Investigación
N-(2,6-Dibromophenyl)formamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism by which N-(2,6-Dibromophenyl)formamide exerts its effects involves interactions with specific molecular targets. The formamide group can form hydrogen bonds with various biomolecules, influencing their structure and function. The bromine atoms can participate in halogen bonding, further modulating the compound’s activity. These interactions can affect various biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
N-(2,3,5,6-Tetrafluoropyridin-4-yl)formamide: Contains a perfluorinated pyridine ring and a formamide group.
N-Phenylformamide: Lacks the bromine atoms but has a similar formamide group.
N-(2,6-Difluorophenyl)formamide: Contains fluorine atoms instead of bromine
Uniqueness
N-(2,6-Dibromophenyl)formamide is unique due to the presence of bromine atoms, which impart distinct chemical reactivity and potential biological activity. The bromine atoms can participate in specific interactions that are not possible with other halogens, making this compound valuable for certain applications .
Propiedades
Número CAS |
6639-54-9 |
|---|---|
Fórmula molecular |
C7H5Br2NO |
Peso molecular |
278.93 g/mol |
Nombre IUPAC |
N-(2,6-dibromophenyl)formamide |
InChI |
InChI=1S/C7H5Br2NO/c8-5-2-1-3-6(9)7(5)10-4-11/h1-4H,(H,10,11) |
Clave InChI |
QJNDGOXAAOYNCV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Br)NC=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


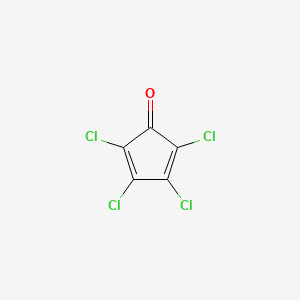
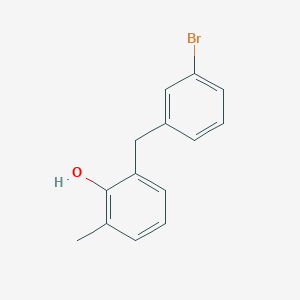
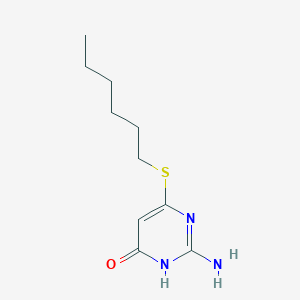
![2-Chlorothiochromeno[4,3-b]indole](/img/structure/B14733327.png)
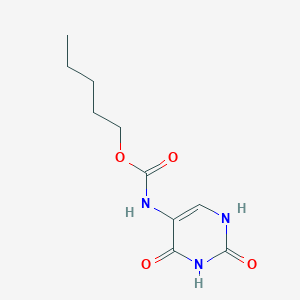
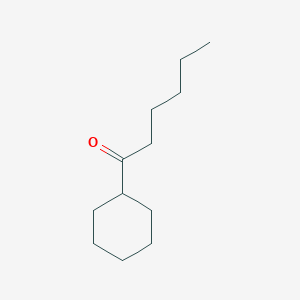
![Ethyl 2-[2-(2-nitrophenyl)ethyl]-3-oxobutanoate](/img/structure/B14733342.png)

